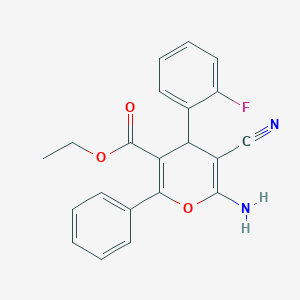![molecular formula C17H16N4O6 B11554144 N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11554144.png)
N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide is an organic compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a benzamide moiety substituted with two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the nitration of benzamide to introduce nitro groups at the 3 and 5 positions.
Coupling Reaction: The nitrated benzamide is then coupled with 4-(morpholin-4-yl)aniline under appropriate conditions to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient and cost-effective reagents and catalysts to maximize yield and purity.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents can be introduced at positions ortho or para to the existing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of dinitrobenzamide derivatives with additional oxygen-containing functional groups.
Reduction: Formation of N-[4-(morpholin-4-yl)phenyl]-3,5-diaminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and the morpholine ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine
- N-(4-morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
Comparison: N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and the morpholine ring, which confer specific electronic and steric properties. These features distinguish it from similar compounds, making it particularly effective in certain applications, such as enzyme inhibition and material synthesis.
Properties
Molecular Formula |
C17H16N4O6 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H16N4O6/c22-17(12-9-15(20(23)24)11-16(10-12)21(25)26)18-13-1-3-14(4-2-13)19-5-7-27-8-6-19/h1-4,9-11H,5-8H2,(H,18,22) |
InChI Key |
SBRWRQPJFWTVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11554075.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11554081.png)
![2-hydroxy-N'-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11554083.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554099.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11554100.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide](/img/structure/B11554107.png)

![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11554111.png)
![2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11554116.png)
![Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate](/img/structure/B11554127.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11554129.png)
![4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11554145.png)
![4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11554155.png)
